N-(2-Chloro-phenyl)-guanidine hydrochloride
Overview
Description
N-(2-Chloro-phenyl)-guanidine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2N3 and its molecular weight is 206.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(2-Chloro-phenyl)-guanidine hydrochloride, also known as Clofedanol, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in the regulation of numerous physiological functions, including immune response, smooth muscle contraction, and neurotransmission .
Mode of Action
This compound acts as an antagonist at the Histamine H1 receptor . It suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain . It also has local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses .
Biochemical Pathways
Its antagonistic action on the histamine h1 receptor suggests it may influence pathways related to immune response, smooth muscle contraction, and neurotransmission .
Pharmacokinetics
It is known to undergo hepatic metabolism .
Result of Action
The primary result of this compound’s action is the suppression of the cough reflex . This is achieved through its direct effect on the cough center in the medulla of the brain . It also has local anesthetic and antihistamine properties, which may contribute to its overall therapeutic effects .
Properties
IUPAC Name |
2-(2-chlorophenyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSEVRDOXRQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696376 | |
Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24067-11-6 | |
Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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